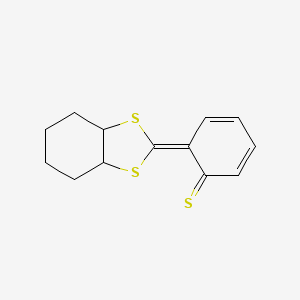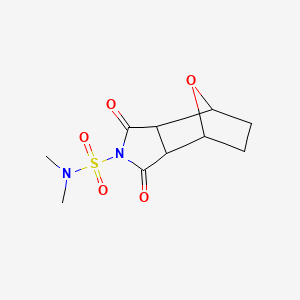
N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide: is a complex organic compound with a unique bicyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. Its structure features a bicyclo[2.2.1]heptane core, which is a common motif in many bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide typically involves the reaction of cis-exo-bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride with dimethylsulfamide. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: For large-scale industrial production, the compound is synthesized by mixing cis-exo-bicyclo[2.2.1]heptane-2,3-dimethyl anhydride with dimethylsulfamide, followed by heating until fusion occurs. This method is advantageous due to its simplicity, lower reaction temperature, and high yield .
Analyse Chemischer Reaktionen
Types of Reactions: N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]heptane-2,3-dicarboximide: A structurally related compound with similar chemical properties.
Dimethylsulfamide Derivatives: Compounds with the dimethylsulfamoyl group that exhibit similar reactivity.
Uniqueness: N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide is unique due to its combination of the bicyclic core and the dimethylsulfamoyl group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
57105-59-6 |
|---|---|
Molekularformel |
C10H14N2O5S |
Molekulargewicht |
274.30 g/mol |
IUPAC-Name |
N,N-dimethyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-2-sulfonamide |
InChI |
InChI=1S/C10H14N2O5S/c1-11(2)18(15,16)12-9(13)7-5-3-4-6(17-5)8(7)10(12)14/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
LCHXFPBOPYFHGW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)N1C(=O)C2C3CCC(C2C1=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


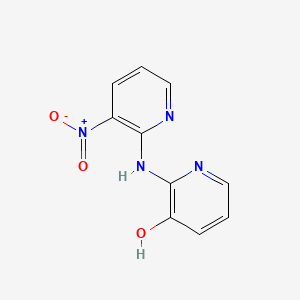
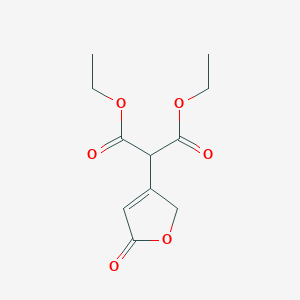
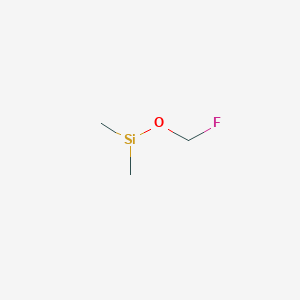
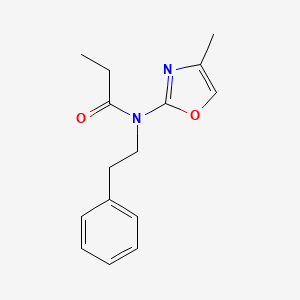

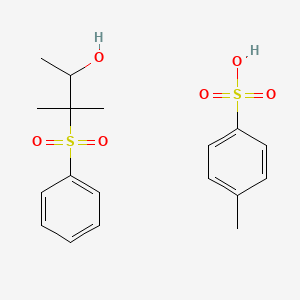
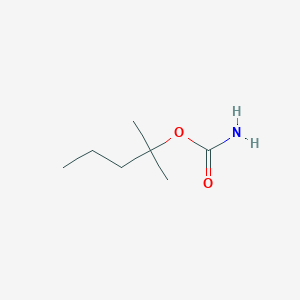


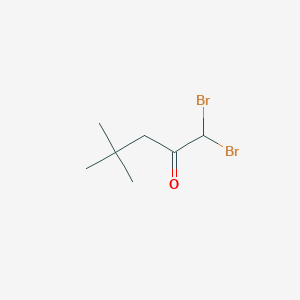
![{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile](/img/structure/B14632796.png)


